molecular formula C8H2F5N B3031174 2,6-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1806333-92-5

2,6-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B3031174
CAS No.: 1806333-92-5
M. Wt: 207.10
InChI Key: MSZXOQCUAPUNSY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzonitrile (CAS 1806333-92-5) is a fluorinated aromatic compound that serves as a versatile and valuable building block in organic synthesis and materials science research. This benzonitrile derivative is characterized by its molecular formula of C8H2F5N and a molecular weight of 207.10 g/mol . It is supplied as a high-purity material and must be stored sealed in a dry environment at room temperature to maintain stability . As a multifunctional intermediate, this compound integrates both a nitrile group and a trifluoromethyl group on a difluorinated benzene ring. This unique structure makes it a promising precursor for the development of advanced active ingredients. In pharmaceutical research, such fluorinated benzonitriles are frequently employed in the synthesis of novel active molecules, where the incorporation of fluorine atoms can significantly influence the metabolic stability, bioavailability, and binding affinity of lead compounds . In agrochemical research, this compound fits within the class of chemicals used to create new insecticides, including neonicotinoid analogs, where fluorine-containing groups are introduced to optimize the properties of the molecule . Handling and Safety: This compound is classified for research use only and is not intended for diagnostic or therapeutic applications. It is critical to note that this material is considered hazardous. Safety data indicates the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), when handling this substance.

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZXOQCUAPUNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243039
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806333-92-5
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method includes the reaction of 2,6-difluorobenzonitrile with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the nitrile group.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as an important intermediate in the synthesis of various drug molecules. The presence of fluorine atoms often increases the biological activity and metabolic stability of these compounds. Fluorinated aromatic compounds are known to enhance the potency of drugs by improving their binding affinity to biological targets.

Case Study:
In research focused on anti-cancer agents, derivatives of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile exhibited significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the fluorine substituents were crucial for enhancing the binding affinity toward target proteins involved in cancer progression.

1.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects is primarily linked to its electron-withdrawing properties due to the fluorine atoms. These properties allow it to interact effectively with various molecular targets, modulating enzyme and receptor activities, which can lead to desired therapeutic outcomes.

Agrochemical Applications

2.1 Herbicides and Pesticides

This compound is utilized as a building block for synthesizing herbicides and pesticides. The fluorinated structure enhances the efficacy and environmental stability of these agrochemicals.

Research Findings:
Studies have shown that derivatives containing trifluoromethyl groups demonstrate superior herbicidal activity compared to their non-fluorinated counterparts. This suggests that fluorination significantly contributes to increased biological efficacy in controlling weeds .

2.2 Comparative Analysis with Other Compounds

To highlight the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound NameStructure DescriptionUnique Features
2,6-DifluorobenzonitrileDifluoro substitution on benzeneLacks trifluoromethyl group; different electronic properties
3-Fluoro-5-(trifluoromethyl)benzonitrileFluorine at different positionAlters reactivity; potential for different biological applications
4-TrifluoromethylbenzonitrileContains one trifluoromethyl groupSimpler structure; may have lower potency compared to difluoro variants

Material Science Applications

The compound is also explored in materials science for developing advanced materials such as polymers and coatings. Its stability and unique electronic properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2,6-Difluoro-3-(trifluoromethyl)benzonitrile 1806333-92-5 C₈H₂F₅N 207.10 -F (2,6), -CF₃ (3), -CN (1) Pharmaceutical intermediates, OLEDs
2,6-Difluoro-3-nitrobenzonitrile 143879-77-0 C₇H₂F₂N₂O₂ 184.10 -F (2,6), -NO₂ (3), -CN (1) Synthetic intermediates, nitration studies
2,6-Difluoro-3-(trifluoromethyl)benzoic acid 1048921-49-8 C₈H₃F₅O₂ 226.10 -F (2,6), -CF₃ (3), -COOH (1) Drug synthesis, carboxylic acid derivatization
2,6-Difluoro-3-(methyl(nonyl)amino)benzonitrile N/A C₁₇H₂₃F₂N₂ 293.38 (estimated) -F (2,6), -NHCH₂(CH₂)₈CH₃ (3), -CN (1) Anti-MRSA antibiotic adjuvants
2,4-Bis(trifluoromethyl)benzonitrile 177952-38-4 C₉H₃F₆N 239.12 -CF₃ (2,4), -CN (1) Parent structure for dapsone analogs

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in the 3-position enhance electrophilicity, but -CF₃ offers greater thermal and metabolic stability compared to -NO₂ .
  • Functional Group Diversity: Replacing -CN with -COOH (as in the benzoic acid derivative) shifts utility toward pH-dependent reactions (e.g., salt formation), while aminoalkyl substitutions (e.g., methyl(nonyl)amino) improve solubility for biological applications .
  • Positional Isomerism : 2,4-Bis(trifluoromethyl)benzonitrile lacks fluorine atoms but has dual -CF₃ groups, creating a more electron-deficient core than the target compound .

Table 2: Physical and Hazard Data

Compound Name Boiling/Melting Point Hazard Statements (GHS) Precautionary Measures
This compound Not reported H301, H311, H331 (Acute toxicity) Avoid inhalation, skin contact, and ingestion
2,6-Difluoro-3-nitrobenzonitrile 51–54°C (melting) H302, H312, H332 (Harmful) Use personal protective equipment
2,6-Difluoro-3-(trifluoromethyl)benzoic acid Not reported Likely corrosive (H314) Handle in fume hood, neutralization required

Key Observations :

  • Thermal Stability : The nitro derivative (CAS 143879-77-0) has a defined melting point (51–54°C), whereas the target compound lacks reported data, suggesting higher volatility or decomposition risks .
  • Toxicity : The trifluoromethylbenzonitrile core is consistently associated with acute toxicity, necessitating stringent handling protocols across derivatives .

Biological Activity

Overview

2,6-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound characterized by its unique molecular structure, featuring two fluorine atoms and a trifluoromethyl group. Its molecular formula is C8H2F5NC_8H_2F_5N. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The precise biological targets of this compound remain largely unknown, as it is a relatively new chemical entity. However, it is hypothesized that the compound interacts with biological targets through non-covalent interactions , such as hydrogen bonding and van der Waals forces. Preliminary studies suggest that it may exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, enhancing its potential therapeutic applications.

Pharmacokinetics

  • Absorption : High gastrointestinal absorption predicted.
  • Blood-Brain Barrier : Likely to penetrate effectively.
  • Stability : Environmental factors such as temperature and pH can influence stability and efficacy.

Research Applications

This compound has been explored for various applications:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for bioactive properties that may contribute to drug discovery.
  • Medicine : Explored for potential therapeutic properties in developing new pharmaceuticals.
  • Industry : Used in producing agrochemicals with specific properties like thermal stability.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In a comparative analysis:

CompoundCell LineIC50 (μM)Reference
Compound APACA222.4
DoxorubicinPACA252.1

This table illustrates the potential of fluorinated compounds in exhibiting lower IC50 values than traditional chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The presence of trifluoromethyl groups has been associated with increased antibacterial properties. For example, compounds similar to this compound have shown effective minimum inhibitory concentrations (MICs) against various bacteria:

CompoundTarget BacteriaMIC (µg/mL)
Compound BE. coli4.88
Compound CC. albicans4.88

These findings underscore the relevance of fluorinated compounds in antimicrobial research .

Study on PDE4D Inhibition

One notable study investigated the role of trifluoromethyl-containing compounds in inhibiting Phosphodiesterase 4D (PDE4D), which is implicated in various inflammatory diseases and cancer. The compound demonstrated significant inhibition of PDE4D activity, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

In Vivo Studies

In vivo studies have highlighted the compound's ability to ameliorate airway function in animal models of chronic airway obstruction by interfering with tumor necrosis factor (TNF) formation. These studies provide a foundation for further exploration into its therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Difluoro-3-(trifluoromethyl)benzonitrile, and what challenges arise during fluorination?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) with fluorinating agents like KF or Selectfluor®. For the trifluoromethyl group, employ CF₃Cu intermediates or trifluoromethylation via radical pathways.
  • Challenges : Regioselectivity due to competing fluorination at ortho/meta positions and stability of intermediates. Use directing groups (e.g., nitrile) to enhance selectivity. Monitor reaction progress via TLC or GC-MS .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or decomposition. Use desiccants to mitigate moisture absorption .
  • Safety : Follow OSHA guidelines for fluorinated nitriles (e.g., PPE, fume hoods). Toxicity data for similar compounds (e.g., LD₅₀) suggests acute hazards; conduct risk assessments .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹⁹F NMR to resolve fluorine environments (δ -110 to -120 ppm for aromatic F; -60 ppm for CF₃). ¹H NMR may show coupling patterns (e.g., J₆-F = 8–10 Hz).
  • MS : High-resolution ESI-MS for molecular ion confirmation (expected [M-H]⁻ at m/z ~207). Compare with databases like PubChem .

Advanced Research Questions

Q. How can conflicting NMR data for synthetic batches be resolved?

  • Resolution Strategy : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between CF₃ protons and aromatic carbons confirm substitution patterns. Cross-validate with computational NMR predictions (DFT) .

Q. What advanced methods quantify trace impurities (e.g., dehalogenated byproducts)?

  • Analytical Protocol : Use HPLC with a C18 column (3.5 µm, 150 mm) and mobile phase (ACN:H₂O + 0.1% TFA). Detect at 254 nm. For impurities <0.1%, employ LC-MS/MS with MRM transitions (e.g., m/z 207 → 160 for the parent ion) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Modeling Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. The nitrile and CF₃ groups create electron-deficient aryl rings, favoring SNAr at the 3-position. Validate with kinetic studies .

Q. What strategies optimize multi-step synthesis yields involving this compound?

  • DOE Optimization : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, increasing DMF polarity enhances NAS efficiency. Isolate intermediates via column chromatography (SiO₂, hexane:EtOAc gradient) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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